molecular formula C15H20N2O3S B2849011 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 941931-81-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2849011
CAS RN: 941931-81-3
M. Wt: 308.4
InChI Key: PWGLBVALDVATSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4- (1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 241.08 . It has a similar structure to the compound you’re asking about, with a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of “(4- (1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” includes a phenyl ring attached to a 1,1-dioxidoisothiazolidin-2-yl group and a boronic acid group . The InChI code for this compound is 1S/C9H12BNO4S/c12-10 (13)8-2-4-9 (5-3-8)11-6-1-7-16 (11,14)15/h2-5,12-13H,1,6-7H2 .


Physical And Chemical Properties Analysis

“(4- (1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

AMPA Receptor Modulation

AMPA receptors are involved in fast synaptic transmission in the central nervous system. Modulators of these receptors can influence neurological functions and are of interest in treating disorders such as epilepsy and neurodegenerative diseases. The compound’s interaction with AMPA receptors could be a promising area of neurological research.

Each of these applications represents a significant field of study where “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide” could have a substantial impact. Ongoing research and clinical trials will further elucidate the potential of this compound in various therapeutic areas .

Safety and Hazards

“(4- (1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is classified as a combustible solid . It has the hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(12-4-1-2-5-12)16-13-6-8-14(9-7-13)17-10-3-11-21(17,19)20/h6-9,12H,1-5,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGLBVALDVATSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide

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